molecular formula C24H18ClF2N3O2 B2853978 N-(2-chlorophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide CAS No. 1014090-75-5

N-(2-chlorophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

Cat. No. B2853978
CAS RN: 1014090-75-5
M. Wt: 453.87
InChI Key: HMARXHVRNLDSOA-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C24H18ClF2N3O2 and its molecular weight is 453.87. The purity is usually 95%.
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Scientific Research Applications

Solvent Effects on Spectra

Research highlights the significant role of solvent polarity on the absorption and fluorescence spectra of biologically active carboxamides, including compounds structurally related to N-(2-chlorophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide. These studies demonstrate that solvent polarity can influence the electronic properties of carboxamides, which is critical for understanding their behavior in different environments. The detailed examination of solvent effects provides insights into the dipole moments of these molecules in both ground and excited states, offering valuable information for their application in fluorescence-based techniques and molecular electronics (Patil et al., 2011).

Structural Characterisation

The structural characterisation of novel pyrazole carboxamide derivatives, including those similar to the compound , has been conducted through various spectroscopic techniques and X-ray crystal analysis. This research underscores the importance of structural elucidation in the development of new chemical entities with potential biological activities. The precise determination of molecular structure is fundamental for the rational design of compounds with desired properties and for the advancement of chemical and pharmaceutical sciences (Lv et al., 2013).

Antibacterial Agents

The design, synthesis, and quantitative structure-activity relationship (QSAR) studies of pyrazole derivatives reveal their promising antibacterial activity. This research not only contributes to the discovery of new antibacterial agents but also enhances the understanding of the relationship between molecular structure and biological activity. Such studies are crucial for identifying novel therapeutic agents to combat resistant bacterial strains (Palkar et al., 2017).

Fluorescence Quenching

Investigations into the fluorescence quenching mechanisms of certain carboxamides by various agents in different solvents provide valuable insights into the interactions that affect their fluorescence properties. Understanding these quenching mechanisms is essential for the development of fluorescent probes and sensors, highlighting the application of these compounds in analytical and diagnostic fields (Patil et al., 2013).

Insecticidal Activity

Research into the stereochemical basis for the insecticidal activity of carbamoylated and acylated pyrazolines, related to the structure of N-(2-chlorophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide, provides insights into the potential application of these compounds as insecticides. Such studies are vital for the development of new pesticides with enhanced efficacy and specificity (Hasan et al., 1996).

properties

IUPAC Name

N-(2-chlorophenyl)-3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClF2N3O2/c25-21-3-1-2-4-22(21)28-23(31)20-14-30(13-16-5-9-18(26)10-6-16)29-24(20)32-15-17-7-11-19(27)12-8-17/h1-12,14H,13,15H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMARXHVRNLDSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

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